molecular formula C22H29N3O B2922279 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide CAS No. 1049342-08-6

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide

Cat. No.: B2922279
CAS No.: 1049342-08-6
M. Wt: 351.494
InChI Key: AWQSHHFZNFRFGD-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenyl group and an ethyl chain linked to a propylbenzamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acidic medium or KMnO₄ in neutral or basic medium.

    Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide stands out due to its specific structural features, such as the propylbenzamide moiety, which may confer unique pharmacological properties. Its ability to selectively inhibit acetylcholinesterase with high potency makes it a promising candidate for further research and development in the field of neuropharmacology.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSHHFZNFRFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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